

# Spectroscopic data of "Methyl 2-bromomethyl-4-oxazolecarboxylate" (NMR, IR, MS)

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## Compound of Interest

Compound Name: Methyl 2-bromomethyl-4-oxazolecarboxylate

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An In-Depth Technical Guide to the Spectroscopic Characterization of **Methyl 2-bromomethyl-4-oxazolecarboxylate**

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## Introduction

**Methyl 2-bromomethyl-4-oxazolecarboxylate** (CAS No. 175551-77-6) is a versatile heterocyclic building block in organic and medicinal chemistry.<sup>[1][2]</sup> Its utility stems from two key reactive sites: a bromomethyl group at the 2-position, which is highly susceptible to nucleophilic substitution, and a methyl ester at the 4-position, which can be hydrolyzed or otherwise modified.<sup>[1][3]</sup> This dual functionality makes it a valuable intermediate for constructing more complex molecular architectures, particularly in the synthesis of pharmacologically active agents.

Given its role as a critical synthetic intermediate, unambiguous structural confirmation and purity assessment are paramount. This guide provides a comprehensive overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize this compound. We will delve into the causality behind experimental choices and the interpretation of the resulting spectral data, offering field-proven insights for researchers and drug development professionals.

## Molecular Structure and Properties

- Molecular Formula:  $C_6H_6BrNO_3$
- Molecular Weight: 220.02 g/mol [1]
- Synthesis: Typically synthesized via free-radical bromination of Methyl 2-methyl-4-oxazolecarboxylate, often using N-bromosuccinimide (NBS) with a radical initiator like AIBN or BPO.[1] Knowledge of this pathway is crucial for anticipating potential impurities, such as the unreacted starting material or dibrominated side products.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of an organic compound in solution.[4] For **Methyl 2-bromomethyl-4-oxazolecarboxylate**, both  $^1H$  and  $^{13}C$  NMR are essential for confirming the connectivity and chemical environment of every atom in the molecule.

## Experimental Protocol: NMR Data Acquisition

Objective: To obtain high-resolution  $^1H$  and  $^{13}C$  NMR spectra for structural verification.

Methodology:

- Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent. Deuterated chloroform ( $CDCl_3$ ) is a common and suitable choice for this molecule.[1]
- Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard and set to a chemical shift of 0.00 ppm.
- Instrumentation: Data should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion and resolution.[5]
- $^1H$  NMR Acquisition: Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical acquisition parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.
- $^{13}C$  NMR Acquisition: Acquire a proton-decoupled  $^{13}C$  spectrum. Due to the lower natural abundance of the  $^{13}C$  isotope, a greater number of scans and a longer relaxation delay are

required compared to  $^1\text{H}$  NMR.

## $^1\text{H}$ NMR Spectral Data & Interpretation

The  $^1\text{H}$  NMR spectrum provides definitive confirmation of the proton environments. The expected signals are few and distinct, making interpretation straightforward. A documented spectrum recorded in  $\text{CDCl}_3$  provides the following key signals.<sup>[1]</sup>

Table 1:  $^1\text{H}$  NMR Data for **Methyl 2-bromomethyl-4-oxazolecarboxylate**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment	Rationale for Chemical Shift
8.24	Singlet	1H	Oxazole H-5	Located on an electron-deficient aromatic oxazole ring, this proton is significantly deshielded and appears far downfield.
4.60	Singlet	2H	-CH <sub>2</sub> Br	The protons on the methylene group are shifted downfield due to the strong electron-withdrawing effect of the adjacent bromine atom and the oxazole ring system. <sup>[1]</sup>
3.93	Singlet	3H	-OCH <sub>3</sub>	This signal is characteristic of protons of a methyl ester group.

Causality Insight: The absence of any coupling (all signals are singlets) is a key structural feature. The H-5 proton has no adjacent protons. The -CH<sub>2</sub>Br and -OCH<sub>3</sub> protons are also isolated from other proton environments, simplifying the spectrum and providing strong evidence for the proposed structure.

## <sup>13</sup>C NMR Spectral Data & Interpretation

While specific experimental data is not widely published, the  $^{13}\text{C}$  NMR spectrum can be reliably predicted based on the functional groups present. This predictive insight is a critical skill for a research scientist.

Table 2: Predicted  $^{13}\text{C}$  NMR Data for **Methyl 2-bromomethyl-4-oxazolecarboxylate**

Predicted Chemical Shift ( $\delta$ ) ppm	Carbon Assignment	Rationale for Chemical Shift
~161-163	C=O (Ester)	Carbonyl carbons in esters are highly deshielded and appear significantly downfield.
~158-160	C2 (Oxazole)	The carbon atom bonded to both the ring nitrogen and the bromomethyl group.
~142-144	C4 (Oxazole)	The carbon atom attached to the ester group.
~138-140	C5 (Oxazole)	The carbon atom bearing the lone oxazole proton.
~52-54	-OCH <sub>3</sub> (Ester)	A typical chemical shift for a methyl ester carbon.
~25-30	-CH <sub>2</sub> Br	The carbon is shifted downfield by the attached electronegative bromine atom.

Trustworthiness through Self-Validation: The presence of exactly six distinct signals in the  $^{13}\text{C}$  NMR spectrum would validate the structure, as there are six unique carbon environments in the molecule. Any additional peaks would suggest the presence of impurities or residual solvents.

## Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to specific bond vibrations.

## Experimental Protocol: IR Data Acquisition

Objective: To confirm the presence of key functional groups (ester, oxazole ring, C-Br bond).

Methodology:

- **Sample Preparation:** The spectrum can be obtained from a thin film of the compound on a salt plate (NaCl or KBr) or by preparing a KBr pellet containing a small amount of the analyte.
- **Instrumentation:** A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.
- **Data Acquisition:** A background spectrum of the clean salt plate or KBr pellet is recorded first. The sample is then scanned, typically over a range of 4000 to 400  $\text{cm}^{-1}$ . The background is automatically subtracted from the sample spectrum.

## IR Spectral Data & Interpretation

The IR spectrum will exhibit characteristic absorption bands that serve as a fingerprint for the molecule's functional groups.

Table 3: Expected IR Absorption Bands for **Methyl 2-bromomethyl-4-oxazolecarboxylate**

Wavenumber ( $\text{cm}^{-1}$ )	Vibration Type	Functional Group
~1720-1740	C=O Stretch	Ester Carbonyl
~1600-1650	C=N Stretch	Oxazole Ring
~1500-1550	C=C Stretch	Oxazole Ring
~1200-1300	C-O Stretch	Ester
~550-650	C-Br Stretch	Bromomethyl Group

**Expertise in Interpretation:** The most prominent and diagnostic peak will be the strong, sharp absorption from the ester C=O stretch around 1720-1740  $\text{cm}^{-1}$ . The presence of this band, along with the C-O stretch and the characteristic C-Br stretch at lower wavenumbers, provides

robust evidence for the compound's identity. The region from 1500-400  $\text{cm}^{-1}$  is known as the "fingerprint region" and provides a unique pattern for the molecule as a whole.<sup>[6]</sup>

## Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule.<sup>[4]</sup> This data is crucial for confirming the elemental composition and gaining further structural insights.

## Experimental Protocol: MS Data Acquisition

Objective: To determine the molecular weight and analyze the fragmentation pattern.

Methodology:

- **Ionization Method:** Electrospray ionization (ESI) is a suitable soft ionization technique that is likely to yield the intact molecular ion.
- **Instrumentation:** Data can be acquired using a variety of mass analyzers, such as a Quadrupole or Time-of-Flight (TOF) instrument. For high-resolution mass spectrometry (HRMS), an Orbitrap or FT-ICR instrument would be used to confirm the elemental formula.
- **Sample Introduction:** The sample, dissolved in a suitable solvent like methanol or acetonitrile, is infused directly into the ion source or introduced via Liquid Chromatography (LC-MS).

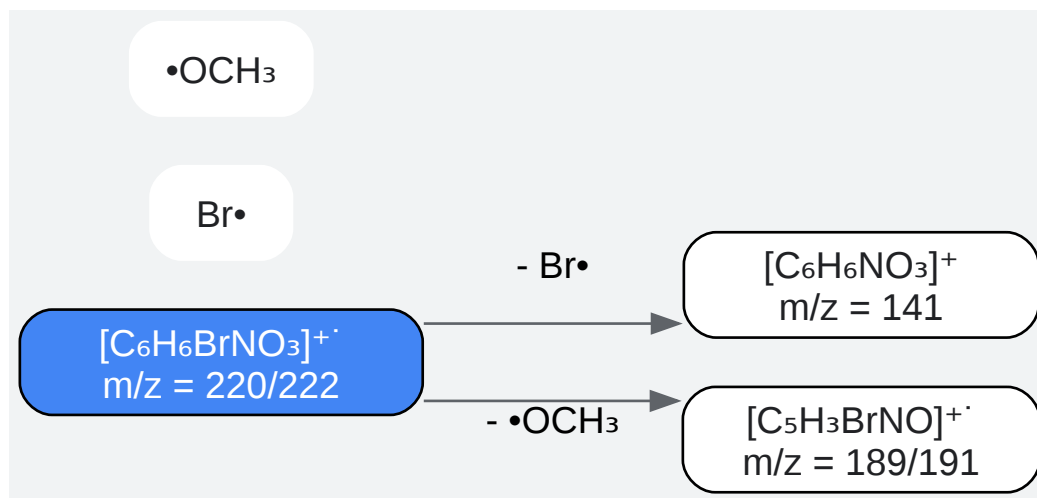
## MS Data & Fragmentation Analysis

The mass spectrum will reveal the mass-to-charge ratio ( $m/z$ ) of the parent molecule and its fragments.

Table 4: Expected Mass Spectrometry Data

m/z Value	Ion	Comments
220 / 222	$[M]^{+\cdot} / [M+2]^{+\cdot}$	Molecular Ion Peak. The presence of a nearly 1:1 ratio for these two peaks is the characteristic isotopic signature of a molecule containing one bromine atom ( $^{79}\text{Br}$ and $^{81}\text{Br}$ isotopes).
141	$[M - \text{Br}]^+$	Loss of a bromine radical, a very common fragmentation pathway for bromoalkanes. This would likely be a prominent peak.
189 / 191	$[M - \text{OCH}_3]^+$	Loss of the methoxy radical from the ester.
59	$[\text{COOCH}_3]^+$	Fragment corresponding to the methyl ester group.

Visualizing Fragmentation: The logical fragmentation pathway begins with the ionization of the molecule, followed by the cleavage of the weakest bonds. The C-Br bond is relatively weak, and the resulting cation is resonance-stabilized by the oxazole ring, making its cleavage a highly probable event.





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Caption: Proposed ESI-MS fragmentation pathway for the molecule.

## Conclusion

The structural integrity of **Methyl 2-bromomethyl-4-oxazolecarboxylate** can be unequivocally confirmed through a synergistic application of NMR, IR, and Mass Spectrometry. <sup>1</sup>H NMR provides a clear map of the proton environments, while predicted <sup>13</sup>C NMR confirms the carbon skeleton. IR spectroscopy validates the presence of essential functional groups, and Mass Spectrometry confirms the molecular weight and provides a distinct isotopic signature characteristic of a monobrominated compound. Together, these techniques provide a self-validating system of analysis, ensuring the identity and purity of this critical synthetic intermediate for researchers in the field.

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## References

- 1. benchchem.com [benchchem.com]
- 2. crescentchemical.com [crescentchemical.com]
- 3. methyl 2-(bromomethyl)oxazole-4-carboxylate [myskinrecipes.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. rsc.org [rsc.org]
- 6. infrared spectrum of 2-bromo-2-methylpropane C<sub>4</sub>H<sub>9</sub>Br (CH<sub>3</sub>)<sub>3</sub>CBr prominent wavenumbers cm<sup>-1</sup> detecting ? functional groups present finger print for identification of tert-butyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
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